3-Methyl-4H-1-benzothiopyran-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4H-1-benzothiopyran-4-thione is a heterocyclic compound containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-1-benzothiopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with methyl ketones in the presence of a base, leading to the formation of the desired benzothiopyran derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4H-1-benzothiopyran-4-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4H-1-benzothiopyran-4-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 3-Methyl-4H-1-benzothiopyran-4-thione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. It may also act as an enzyme inhibitor or receptor antagonist, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4H-1-Benzothiopyran-4-one
- 2,3-Dihydro-4H-1-benzothiopyran-4-one
- 4H-3,1-Benzothiazin-4-ones
Uniqueness
3-Methyl-4H-1-benzothiopyran-4-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties compared to other benzothiopyran derivatives .
Eigenschaften
CAS-Nummer |
1076-27-3 |
---|---|
Molekularformel |
C10H8S2 |
Molekulargewicht |
192.3 g/mol |
IUPAC-Name |
3-methylthiochromene-4-thione |
InChI |
InChI=1S/C10H8S2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 |
InChI-Schlüssel |
LXQFCDGBCSGIFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=CC=CC=C2C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.